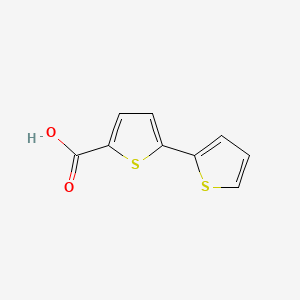

2,2'-Bithiophen-5-carbonsäure

Übersicht

Beschreibung

2,2'-Bithiophene-5-carboxylic acid is a natural product found in Echinops grijsii with data available.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Bithiophenderivate

Neue katalytisch oder unter Hochdruck aktivierte Reaktionen und Wege, einschließlich Kupplung, Doppelbindungsverschiebung in allylischen Systemen und verschiedenen Arten von Cycloaddition und Dihydroaminierung, wurden für die Synthese neuer Bithiophenderivate verwendet . Diese Reaktionen und Wege kombiniert mit nicht-katalytischen Reaktionen wurden neue Acetylen-, Butadiin-, Isoxazol-, 1,2,3-Triazol-, Pyrrol-, Benzol- und Fluoranthenderivate mit einem, zwei oder sechs Bithiophenmolekülen erhalten .

Organische Elektronik

Verbindungen, die Thiophen-, Bithiophen- oder Oligothiophenmotive enthalten, werden in verschiedenen Bereichen der Wissenschaft und Technik eingesetzt, darunter die organische Elektronik . Sie werden intensiv in OLED , organischen Feldeffekttransistoren und Solarzellentechnologie untersucht .

Synthese von Quaterthiophendicarbonsäuren

Die Reaktion von Bromsuccinimid mit Estern von 3-substituierten 2,2’-Bithiophen-5-carbonsäuren wurde verwendet, um ihre 5’-Bromderivate zu erhalten, die durch Erhitzen in DMF mit katalytischen Mengen Pd(PPh3)4 weiter zu Estern von 3,3’‘’-disubstituierten 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophen-5,5’‘’-dicarbonsäuren umgewandelt wurden .

Herstellung von elektrochromen Bauelementen

2,2′-Bithiophen kann zu Poly(2,2′-Bithiophen) polymerisiert werden, das auf Indiumzinnoxid (ITO)-Substraten für die Herstellung von elektrochromen Bauelementen elektrochemisch abgeschieden werden kann .

Entwicklung von Superkondensatoren

2,2′-Bithiophen kann auch zur Bildung von Elektrodenmaterialien für die Entwicklung von Superkondensatoren verwendet werden .

Synthese von lumineszierenden Polymeren

Oligothiophendicarbonsäuren und ihre Derivate werden zur Synthese von lumineszierenden Polymeren (Polyester und Polyamide) verwendet . Sie dienen auch als effektive Solarzellsensibilisatoren .

Herstellung von hybriden organisch/anorganischen lumineszierenden Materialien

Oligothiophendicarbonsäuren wurden in Kombination mit Zinkoxid für die Herstellung von hybriden organisch/anorganischen lumineszierenden Materialien verwendet . Dazu gehören Nanomaterialien, die für die Herstellung von Leuchtdioden von Interesse sind .

Synthese von metallorganischen Gerüststrukturen

Eine Kombination aus 2,2’:5’,2’‘-Terthiophen-5,5’'-dicarbonsäuren, Mangan(II)- und Kupfersalzen wurde verwendet, um metallorganische Gerüststrukturen mit antiferromagnetischen Eigenschaften zu synthetisieren .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .

Wirkmechanismus

Target of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.

Mode of Action

It is known to be an electron-transporting material, with the π-electrons present in the system facilitating charge mobility .

Biochemical Pathways

It is known to belong to the class of organic compounds known as bi- and oligothiophenes, which contain two or more linked thiophene rings .

Pharmacokinetics

It is known that the compound is considered hazardous, suggesting that it may have significant bioavailability .

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action of 2,2’-Bithiophene-5-carboxylic acid can be influenced by environmental factors. It is recommended to be stored in a dark place, sealed, and in dry conditions between 2-8°C . This suggests that light, air, and moisture may affect its stability and efficacy.

Biochemische Analyse

Cellular Effects

2,2’-Bithiophene-5-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of enzymes involved in the electron transport chain .

Molecular Mechanism

At the molecular level, 2,2’-Bithiophene-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other non-covalent interactions with their active sites. The compound also influences gene expression by binding to transcription factors and altering their activity. These interactions result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bithiophene-5-carboxylic acid change over time. The compound is relatively stable when stored in dark, dry conditions at temperatures between 2-8°C . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 2,2’-Bithiophene-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on oxidative stress and inflammation. At high doses, it can be toxic and cause adverse effects, such as liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s use in animal models .

Metabolic Pathways

2,2’-Bithiophene-5-carboxylic acid is involved in various metabolic pathways, particularly those related to oxidative stress and electron transport. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and the overall metabolic flux. The compound can also affect metabolite levels, leading to changes in cellular redox status and energy production .

Transport and Distribution

Within cells and tissues, 2,2’-Bithiophene-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds and other non-covalent interactions with cellular components .

Subcellular Localization

2,2’-Bithiophene-5-carboxylic acid is localized in various subcellular compartments, including mitochondria, the endoplasmic reticulum, and the nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles .

Eigenschaften

IUPAC Name |

5-thiophen-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNWHEHDBNNKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174612 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-55-1 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

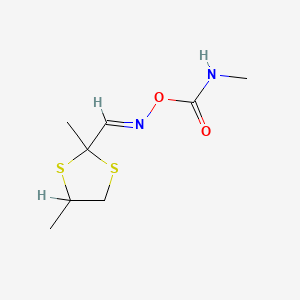

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.